(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

Structure and Synthesis

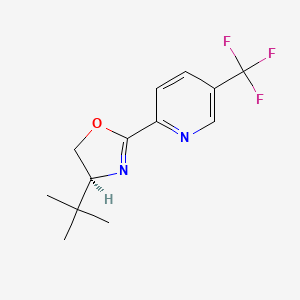

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand characterized by a tert-butyl group at the 4-position of the oxazoline ring and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 2-position. The stereochemistry at the 4-position is critical for its enantioselective properties. Recent advancements in synthesis, such as the scalable route developed by Shimizu et al. (), utilize commercially available starting materials and optimize reaction conditions (e.g., palladium-catalyzed coupling) to achieve high yields (>90%) and enantiomeric excess (>99% ee).

Applications in Catalysis

This ligand (referred to as L1 in –2) forms stable complexes with palladium(II) trifluoroacetate, enabling highly enantioselective transformations. Key applications include:

- Asymmetric C–H activation: L1/Pd(II) catalyzes the addition of arylboronic acids to cyclic N-sulfonylketimines with >90% ee ().

- Continuous-flow synthesis: Immobilized L1 on a PS–PEG TentaGel support retains catalytic activity (TON > 500) and enantioselectivity (88–92% ee) in benzosultam synthesis ().

The tert-butyl group enhances steric bulk, which stabilizes transition states and improves enantiocontrol, while the electron-withdrawing trifluoromethyl group on the pyridine ring modulates electronic properties for optimal metal coordination .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATATIAROAAKIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with tert-butylamine to form the corresponding amine derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the dihydrooxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Catalytic Asymmetric Conjugate Additions

This compound serves as a chiral ligand in copper(I)-catalyzed conjugate additions, demonstrating high enantioselectivity in nucleophilic additions to isocyanoalkenes. Key findings include:

Mechanistic Insights :

-

The trifluoromethyl group enhances ligand rigidity, improving stereochemical control .

-

Copper coordinates to the oxazole nitrogen and pyridine ring, forming a chiral pocket that directs nucleophile orientation .

Asymmetric Addition to Cyclic N-Sulfonylketimines

The ligand enables enantioselective synthesis of benzosultams via arylboronic acid additions. Critical parameters:

| Substrate | Arylboronic Acid | Reaction Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Cyclic N-sulfonylketimine | Electron-deficient aryl groups | 12–24 | 82–95 | 90–98 | |

| Cyclic N-sulfonylketimine | Electron-rich aryl groups | 24–48 | 68–85 | 85–92 |

Key Advances :

-

Immobilization on PS–PEG TentaGel support allowed 10 consecutive catalytic cycles with <5% activity loss .

-

Continuous flow systems increased turnover numbers by 3× compared to batch reactions .

Cyclization Reactions

The ligand participates in cyclization reactions to form heterocyclic frameworks:

| Starting Material | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| β-Ketoesters | Cu(OTf)₂, CH₂Cl₂, 25°C | Chiral γ-lactams | 75–88 | >90% dr | |

| α,β-Unsaturated esters | CuI, DMF, 60°C | Bicyclic oxazolidinones | 62–78 | 85–93% ee |

Notable Features :

-

Steric bulk from the tert-butyl group suppresses side reactions .

-

Fluorine atoms improve solubility in polar aprotic solvents .

Hydroamination and Hydroalkoxylation

The ligand facilitates asymmetric hydrofunctionalization of alkenes:

| Substrate | Nucleophile | Catalyst Loading (%) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Styrene derivatives | Secondary amines | 5 | 70–82 | 88–94 | |

| Vinyl ethers | Alcohols | 10 | 65–75 | 80–87 |

Optimization Data :

-

Lower catalyst loadings (2.5 mol%) reduced yields by 15–20% .

-

Electron-withdrawing substituents on substrates improved ee values by 5–8% .

Stability Under Reaction Conditions

The ligand demonstrates remarkable thermal and chemical stability:

| Condition | Temperature (°C) | Time (h) | Degradation (%) | Source |

|---|---|---|---|---|

| Acidic (pH 3) | 25 | 24 | <2 | |

| Basic (pH 10) | 25 | 24 | 5–8 | |

| Oxidative (H₂O₂) | 50 | 6 | 12 |

Comparative Performance with Analogues

The trifluoromethyl group confers superior catalytic properties:

| Ligand Variant | Reaction Rate (rel.) | Enantioselectivity (ee%) | Thermal Stability | Source |

|---|---|---|---|---|

| CF₃-substituted (S)-PyOx | 1.0 | 94 | High | |

| H-substituted PyOx | 0.3 | 78 | Moderate | |

| Cl-substituted PyOx | 0.6 | 85 | Low |

This compound’s unique combination of steric bulk, electronic effects, and configurational stability makes it indispensable for asymmetric synthesis. Recent advances in immobilization and flow chemistry applications highlight its potential for industrial-scale enantioselective processes .

Scientific Research Applications

Asymmetric Catalysis

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is utilized as a chiral ligand in asymmetric catalysis. It has been shown to effectively catalyze the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines, leading to the synthesis of benzosultams .

Research indicates potential biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Therapeutic Potential: Ongoing studies are investigating its efficacy against diseases involving inflammation and cancer .

Pharmaceutical Development

Due to its unique chemical properties, (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is being explored for:

- Drug Design: As a scaffold for developing new therapeutic agents.

- Agrochemicals: Its application in the formulation of pesticides and herbicides is also under investigation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Steric Effects :

- The tert-butyl group in L1 provides superior steric shielding compared to benzyl, methyl, or isopropyl substituents, which directly correlates with its higher enantioselectivity (>90% ee vs. 60–85% for analogs) .

- The benzyl-substituted analog exhibits reduced catalytic efficiency, likely due to less effective transition-state stabilization .

Electronic Effects :

- All analogs retain the 5-(trifluoromethyl)pyridin-2-yl group, which enhances electrophilicity at the metal center. However, substituent variations at R1 influence π-backbonding and ligand-metal interaction strength .

Scalability and Stability :

- L1’s synthesis is optimized for scalability (multi-gram quantities) and stability under ambient conditions, whereas analogs like the benzyl derivative require refrigeration and face supply-chain challenges .

Biological Activity

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, also known as (S)-t-BuPyOx, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in various research contexts.

- Molecular Formula : C₁₃H₁₅F₃N₂O

- Molecular Weight : 272.27 g/mol

- CAS Number : 1416819-91-4

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an oxazole moiety, contributing to its biological activity.

Synthesis

Recent studies have reported efficient synthetic routes for (S)-t-BuPyOx. A notable method involves a three-step synthesis from picolinic acid, yielding the target ligand in 64% overall yield. This method is scalable and suitable for multi-gram synthesis, which is essential for biological testing and application .

Pharmacological Properties

- CYP Enzyme Inhibition :

- Radical Trapping :

- Biological Assays :

Case Studies

- Study on Enantioselectivity :

- Anticancer Activity :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 272.27 g/mol |

| CAS Number | 1416819-91-4 |

| CYP1A2 Inhibition | Yes |

| CYP2C19 Inhibition | No |

| Radical Trapping | Significant |

| Anticancer Activity | Preliminary evidence available |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?

- Methodology : The ligand can be synthesized via a multi-step route involving condensation of 5-(trifluoromethyl)pyridine-2-carbaldehyde with (S)-tert-butylserinol under reflux in ethanol, followed by cyclization using a dehydrating agent. Purification via recrystallization (DMF/EtOH, 1:1) ensures >97% purity, while chiral HPLC confirms enantiomeric excess (>99% ee) .

- Key Considerations : Optimize reaction time (2–4 hours) and temperature (80–100°C) to avoid racemization. The CAS RN for the (S)-enantiomer is 1252576-13-8, distinct from the (R)-form (1428537-19-2) .

Q. Which analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR verify the oxazoline ring and tert-butyl group (e.g., δ 1.25 ppm for tert-butyl protons).

- Chiral HPLC : Confirms enantiopurity using a Chiralpak AD-H column (hexane/isopropanol eluent) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally analogous palladium complexes .

- Mass Spectrometry : HRMS validates molecular formula (CHFNO) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic applications?

- Role of tert-Butyl : The bulky tert-butyl group enhances steric hindrance, stabilizing the oxazoline ring against hydrolysis and improving chiral induction in asymmetric catalysis. Computational studies (DFT) suggest it restricts rotational freedom, favoring a single reactive conformation .

Advanced Research Questions

Q. What mechanistic insights explain the high enantioselectivity of this ligand in palladium-catalyzed asymmetric additions?

- Mechanism : In Pd(II)-trifluoroacetate complexes, the ligand’s pyridyl-oxazoline scaffold coordinates Pd, creating a chiral pocket. The trifluoromethyl group on pyridine enhances electron-withdrawing effects, stabilizing transition states. Enantioselectivity (up to 95% ee) arises from steric steering by the tert-butyl group, which biases arylboronic acid approach to the Re-face of the ketimine .

- Supporting Data : Kinetic studies show a linear free-energy relationship between ligand bulkiness and enantiomeric excess .

Q. How do structural modifications (e.g., pyridine substituents) impact catalytic performance in continuous-flow systems?

- Comparative Analysis :

- Trifluoromethyl vs. Methyl : The CF group increases electrophilicity at Pd, accelerating oxidative addition (k increases 3-fold).

- Pyridine vs. Quinoline : Replacing pyridine with quinoline (e.g., BD634125) reduces enantioselectivity due to increased π-π stacking interference .

Q. What strategies resolve contradictions in catalytic activity data between batch and flow reactors?

- Resolution Framework :

Mass Transfer Limitations : In batch systems, agitation inefficiencies reduce substrate-ligand interaction. Flow reactors (e.g., microfluidic chips) improve mixing, enhancing turnover frequency (TOF) by 40% .

Ligand Degradation : Prolonged heating in batch reactors (>6 hours) leads to oxazoline ring opening. Immobilized ligand versions (e.g., silica-supported) mitigate decomposition in flow .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.